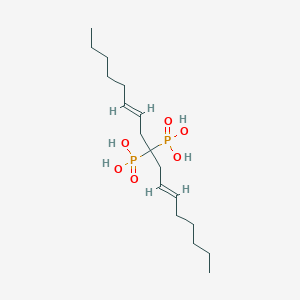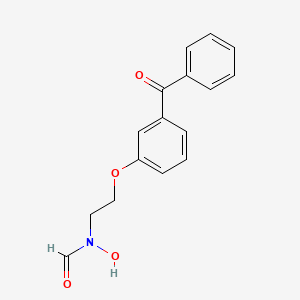![molecular formula C14H12N6OS B10756964 6-Amino-2-[(Thiophen-2-Ylmethyl)amino]-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756964.png)
6-Amino-2-[(Thiophen-2-Ylmethyl)amino]-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is a heterocyclic aromatic compound belonging to the class of quinazolinamines . This compound is characterized by its complex structure, which includes an imidazoquinazoline core substituted with an amino group and a thiophen-2-ylmethylamino group .
Preparation Methods
The synthesis of 6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group, often using reagents such as ammonia or amines.
Attachment of the thiophen-2-ylmethylamino group: This can be accomplished through nucleophilic substitution reactions, where the thiophen-2-ylmethylamine reacts with a suitable electrophilic center on the imidazoquinazoline core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. One known target is the enzyme tRNA-guanine transglycosylase, where the compound acts as an inhibitor . The inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one can be compared with other quinazolinamines and imidazoquinazolines. Similar compounds include:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazoquinazoline derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N6OS |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
6-amino-2-(thiophen-2-ylmethylamino)-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C14H12N6OS/c15-13-17-9-5-11-10(4-8(9)12(21)20-13)18-14(19-11)16-6-7-2-1-3-22-7/h1-5H,6H2,(H2,16,18,19)(H3,15,17,20,21) |
InChI Key |
IQKMJWDYMFWZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC3=C(N2)C=C4C(=C3)N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756886.png)
![3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756887.png)

![3-Bromo-5-Phenyl-N-(Pyrimidin-5-Ylmethyl)pyrazolo[1,5-A]pyridin-7-Amine](/img/structure/B10756910.png)
![3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756918.png)

![3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756921.png)
![5-(2-Fluorophenyl)-N-(Pyridin-4-Ylmethyl)pyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756937.png)
![Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate](/img/structure/B10756938.png)
![6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756941.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-naphthalen-2-yl-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10756945.png)
![(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10756948.png)
phosphoryl-2-Benzylpropanoyl}-L-Phenylalanine](/img/structure/B10756967.png)
![2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10756974.png)
